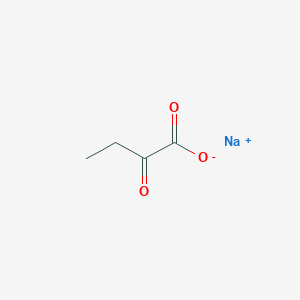

sodium;2-oxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

Sodium 2-oxobutanoate can be synthesized through the alkylation of enolate ions. This involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, where the enolate ion acts as a nucleophile and the alkyl halide as an electrophile . The reaction typically requires a strong base, such as sodium ethoxide, to generate the enolate ion from a precursor like diethyl malonate .

Industrial Production Methods

Industrial production of sodium 2-oxobutanoate often involves the large-scale synthesis of its precursor compounds followed by controlled reaction conditions to ensure high yield and purity. The process may include steps like ester hydrolysis and decarboxylation to obtain the final product .

化学反応の分析

Metabolic Reactions

Sodium 2-oxobutanoate is central to branched-chain amino acid metabolism, primarily through transamination and decarboxylation pathways:

Transamination

In cellular metabolism, it acts as a substrate for aminotransferases, transferring its α-keto group to amino acid precursors. For example:

Sodium 2-oxobutanoate+L-glutamate→L-alanine+2-oxoglutarate

This reaction links it to nitrogen metabolism and protein synthesis .

Oxidative Decarboxylation

Under enzymatic catalysis (e.g., pyruvate dehydrogenase complex), it undergoes decarboxylation to form propionyl-CoA:

C₄H₅NaO₃PDHcCH₃CH₂CO-CoA+CO₂

This pathway contributes to energy production via the citric acid cycle .

Enzymatic Interactions

Sodium 2-oxobutanoate competes with pyruvate in key enzymatic systems:

The PoxB F112W variant exhibits a 20-fold increased selectivity for pyruvate over 2-oxobutanoate, mitigating metabolic interference in E. coli .

Inhibition Studies

In E. coli, exogenous 2-oxobutanoate disrupts L-threonine biosynthesis:

| 2-OBA Concentration (g/L) | Inhibition Rate (%) |

|---|---|

| 1.0 | 25.4 |

| 3.0 | 64.7 |

| 5.0 | 88.8 |

Mechanistically, 2-OBA depletes acetyl-CoA and NADPH pools required for threonine production .

Reaction Conditions and Stability

科学的研究の応用

Metabolic Pathways

Sodium 2-oxobutanoate plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). It acts as an intermediate in various metabolic pathways, particularly in the Krebs cycle, influencing energy production and cellular respiration. Research indicates that it may modulate oxidative stress and inflammation within cells, suggesting potential therapeutic applications in metabolic disorders.

Neuroprotective Effects

Studies have indicated that sodium 2-oxobutanoate may exhibit neuroprotective properties. It has been investigated for its potential to influence cellular energy metabolism and reduce oxidative stress, which could be beneficial in neurodegenerative diseases.

Enzyme Interactions

Sodium 2-oxobutanoate serves as a substrate for lactate dehydrogenase isoenzymes, impacting lactate production and overall energy metabolism. Its interactions with other metabolites within the Krebs cycle highlight its importance in maintaining cellular energy levels.

Synthesis of Antiviral Agents

Sodium 2-oxobutanoate has been utilized in the synthesis of various organic compounds, including antiviral agents. Its role in the preparation of 6-azapyrimidine derivatives has been documented, showcasing its significance in medicinal chemistry .

Metal Complex Formation

The compound is also used to prepare metal complexes such as lanthanide poly(imino carboxylate) complexes and half-sandwich complexes. These complexes have applications in catalysis and materials science .

Metabolic Detoxification Research

A study focused on the metabolic detoxification of 2-oxobutyrate demonstrated how engineered E. coli strains could utilize sodium 2-oxobutanoate to restore intracellular acetyl-CoA and NADPH levels under toxic conditions. This research highlights its potential use in biotechnological applications for producing valuable metabolites while mitigating toxicity .

Wound Healing Activity

Another investigation examined the wound-healing activity of sodium derivatives of oxobutanoic acid compounds. The results indicated that these compounds could enhance wound healing processes, suggesting their potential use in regenerative medicine .

作用機序

The mechanism of action of sodium 2-oxobutanoate involves its role as a biochemical intermediate in various metabolic pathways. It acts as a substrate for enzymes like lactate dehydrogenase and participates in metabolic processes such as the degradation of amino acids . The compound’s effects are mediated through its interaction with specific molecular targets and pathways, including those involved in energy production and cellular metabolism .

類似化合物との比較

Similar Compounds

2-Oxobutanoic acid: The conjugate acid of sodium 2-oxobutanoate.

2-Oxoglutarate: Another alpha-keto acid with similar biochemical roles.

3-Methyl-2-oxobutanoic acid: A structurally related compound with different functional groups

Uniqueness

Sodium 2-oxobutanoate is unique due to its specific applications in enzyme assays and its role as a biochemical intermediate in metabolic pathways. Its ability to participate in various chemical reactions and its utility in industrial processes further distinguish it from similar compounds .

特性

IUPAC Name |

sodium;2-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAMAHKUSIHRMR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。